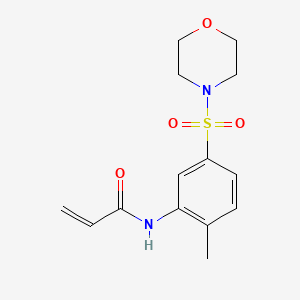
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC745887, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of various enzymes and ion channels in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the activity of ion channels in the brain, which can affect neuronal excitability and synaptic transmission. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, which can affect the body's ability to fight off infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research. In addition, this compound has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying neurological disorders. However, one limitation of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy. Another direction is the study of the effects of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide on the immune system, which could lead to the development of new immunotherapies for cancer and other diseases. Finally, the study of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide's effects on ion channels in the brain could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Alzheimer's disease.
Synthesemethoden
The synthesis of N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves a multi-step process that includes the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting product with 2-methyl-3-aminopropenoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and immunology. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the activity of ion channels in the brain, making it a valuable tool for studying the mechanisms of neurological disorders. Finally, N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been shown to modulate the immune response, making it a potential candidate for immunotherapy.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-13-10-12(5-4-11(13)2)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJACPBTOIUWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
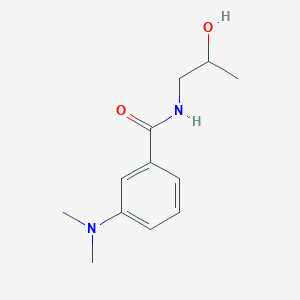
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)
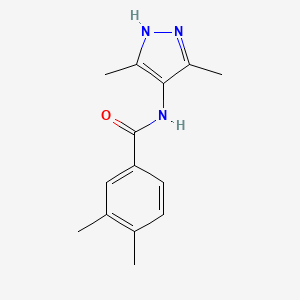

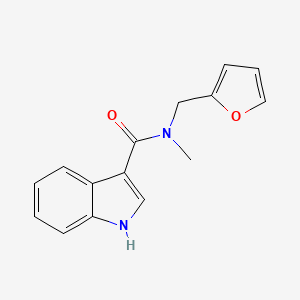
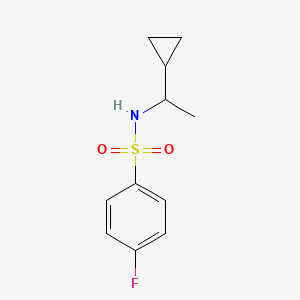

![N-[1-(furan-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B7541642.png)

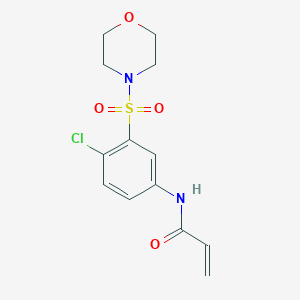
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
